molecular formula C9H7F3INO B8170388 N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide

N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide

Cat. No.: B8170388
M. Wt: 329.06 g/mol
InChI Key: ALLWUOMLBKQBQE-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts significant lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide typically involves the introduction of the 2,2-difluoroethyl group into the benzamide framework. One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. For instance, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to achieve this transformation . The reaction conditions often involve mild temperatures and the presence of a suitable oxidant to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination techniques. These methods ensure high yields and purity of the final product, which is essential for its application in various industries. The use of advanced fluorination reagents and catalysts can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents, oxidants, and nucleophiles such as thiols, amines, and alcohols. The reaction conditions typically involve mild temperatures and controlled environments to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzamides, while oxidation reactions can produce oxidized derivatives with altered chemical properties .

Scientific Research Applications

N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)-2-fluoro-6-iodobenzamide
  • N-(2-fluoroethyl)-2-fluoro-6-iodobenzamide
  • N-(2,2-difluoroethyl)-2-chloro-6-iodobenzamide

Uniqueness

N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide stands out due to its specific combination of fluorine and iodine atoms, which imparts unique chemical properties such as enhanced lipophilicity and metabolic stability. These properties make it more suitable for certain applications compared to its analogs, which may lack the same level of stability or reactivity .

Properties

IUPAC Name

N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO/c10-5-2-1-3-6(13)8(5)9(15)14-4-7(11)12/h1-3,7H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWUOMLBKQBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)NCC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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